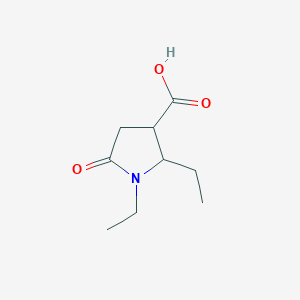![molecular formula C17H13NO2 B8048564 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048564.png)
1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced separation techniques are common in industrial production to achieve efficient and cost-effective manufacturing .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical properties and applications. Some similar compounds include those with similar molecular frameworks or functional groups, which can be found in the PubChem database .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-15-10-14-16(18(15)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKAVPWZKVMIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C3C2=O)N(C1=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3=CC=CC=C3C2=O)N(C1=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
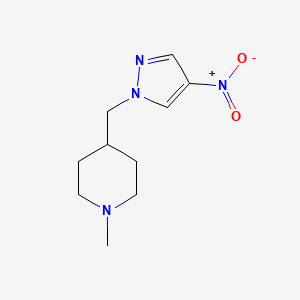
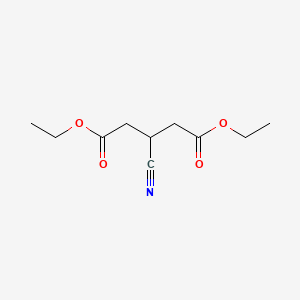
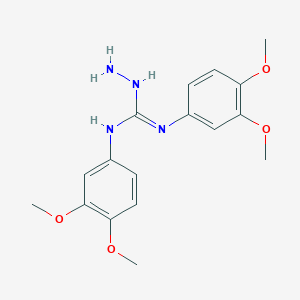
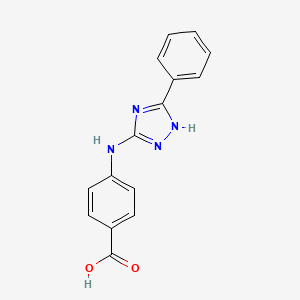
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)
![[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine](/img/structure/B8048509.png)
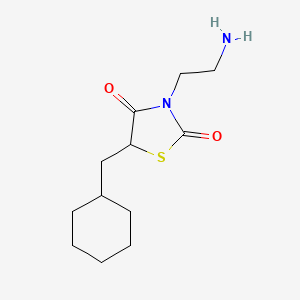
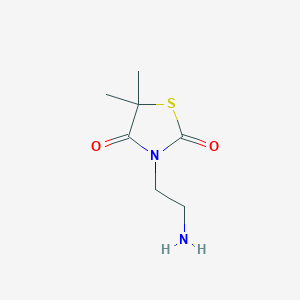
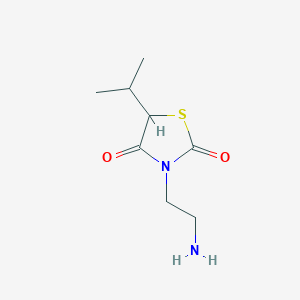
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8048540.png)
![1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine](/img/structure/B8048552.png)
![3-[2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B8048558.png)
![1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048569.png)
